molecular formula C19H22N2O4S B3938091 Ethyl 3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine-1-carboxylate

Ethyl 3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine-1-carboxylate

Cat. No.: B3938091
M. Wt: 374.5 g/mol
InChI Key: IJYSPXRNZXJBFB-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine-1-carboxylate is a synthetic compound that has garnered attention for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an imidazolidine ring, a sulfonyl group, and phenyl groups.

Preparation Methods

The synthesis of Ethyl 3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine-1-carboxylate involves several steps. One common synthetic route includes the preparation of intermediate compounds followed by a final coupling reaction. The specific synthetic routes and reaction conditions are detailed in various research publications. Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used to study the modulation of ion channels and mitochondrial function. In biology, it is used to investigate the role of specific proteins in cellular processes. In medicine, this compound is being explored as a potential therapeutic agent for various conditions. In industry, it is used in the development of new drugs and therapeutic strategies.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine-1-carboxylate involves its interaction with specific molecular targets. This interaction can modulate the activity of certain proteins or enzymes, leading to changes in cellular processes. The molecular targets and pathways involved include binding to specific pockets within proteins, leading to changes in their conductance and activity .

Comparison with Similar Compounds

Ethyl 3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine-1-carboxylate is unique in its ability to modulate specific molecular targets. Similar compounds include other sulfonyl-containing compounds and imidazolidine derivatives. Some examples of similar compounds are 2-(4-methylsulfonyl phenyl) indole derivatives and (3R)-3-ethyl-N-[(4-methylphenyl)sulfonyl]-L-aspartic acid . These compounds share structural similarities but may differ in their specific biological activities and applications.

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)sulfonyl-2-phenylimidazolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-25-19(22)20-13-14-21(18(20)16-7-5-4-6-8-16)26(23,24)17-11-9-15(2)10-12-17/h4-12,18H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYSPXRNZXJBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(C1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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